molecular formula C8H15N B13077262 3-Ethenylcyclohexan-1-amine

3-Ethenylcyclohexan-1-amine

Cat. No.: B13077262
M. Wt: 125.21 g/mol
InChI Key: YUFHIVZCQWFSIJ-UHFFFAOYSA-N
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Description

3-Ethenylcyclohexan-1-amine is an organic compound with the molecular formula C8H15N It is characterized by a cyclohexane ring substituted with an ethenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenylcyclohexan-1-amine typically involves the following steps:

    Cyclohexanone to Cyclohexanone Oxime: Cyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base to form cyclohexanone oxime.

    Beckmann Rearrangement: The cyclohexanone oxime undergoes Beckmann rearrangement to form caprolactam.

    Hydrolysis: Caprolactam is hydrolyzed to form 3-aminocyclohexanone.

    Vinylation: Finally, 3-aminocyclohexanone is subjected to vinylation using acetylene gas in the presence of a catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexylamines.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

3-Ethenylcyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of amine receptors and neurotransmitter analogs.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethenylcyclohexan-1-amine involves its interaction with biological targets such as amine receptors. It can act as a ligand, binding to these receptors and modulating their activity. The molecular pathways involved include signal transduction mechanisms that influence neurotransmitter release and uptake.

Comparison with Similar Compounds

    Cyclohexylamine: Similar structure but lacks the ethenyl group.

    3-Cyclohexen-1-amine: Similar structure but with a double bond in the cyclohexane ring.

    N-Vinylcyclohexylamine: Similar structure but with the vinyl group attached to the nitrogen atom.

Uniqueness: 3-Ethenylcyclohexan-1-amine is unique due to the presence of both an ethenyl group and an amine group on the cyclohexane ring, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-ethenylcyclohexan-1-amine

InChI

InChI=1S/C8H15N/c1-2-7-4-3-5-8(9)6-7/h2,7-8H,1,3-6,9H2

InChI Key

YUFHIVZCQWFSIJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCC(C1)N

Origin of Product

United States

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